molecular formula C14H19N3O3S B7587352 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile

2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile

Cat. No. B7587352
M. Wt: 309.39 g/mol
InChI Key: FTODMGIWAWWIOA-UHFFFAOYSA-N
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Description

2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.

Mechanism of Action

2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile is a potent inhibitor of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile, which is a serine/threonine kinase that regulates various cellular processes. 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has two isoforms, 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileα and 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileβ, which have overlapping but distinct functions. 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileα is involved in the regulation of glycogen metabolism, while 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileβ is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is important for cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile by 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has several biochemical and physiological effects, including:
1. Regulation of glycogen metabolism: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileα is involved in the regulation of glycogen metabolism, and its inhibition by 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile can lead to increased glycogen synthesis.
2. Regulation of signaling pathways: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileβ is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, which is important for cell proliferation and differentiation. Inhibition of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrileβ by 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile can lead to activation of this pathway and promote cell differentiation.

Advantages and Limitations for Lab Experiments

The use of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in lab experiments has several advantages and limitations, including:
Advantages:
1. Potent inhibitor of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile is a potent inhibitor of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile, making it a valuable tool for studying the role of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in various cellular processes.
2. Specificity: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile is specific to 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile and does not inhibit other kinases, making it a useful tool for studying the specific role of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in various cellular processes.
Limitations:
1. Toxicity: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been shown to be toxic in some cell types, making it important to use appropriate concentrations in cell-based assays.
2. Solubility: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has low solubility in aqueous solutions, making it difficult to use in some experimental settings.

Future Directions

There are several future directions for the use of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in scientific research, including:
1. Development of new 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile inhibitors: The development of new 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile inhibitors with improved potency and specificity is an area of active research.
2. Clinical trials: The potential therapeutic applications of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile inhibitors, including 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile, in various diseases such as neurodegenerative diseases and cancer, need to be evaluated in clinical trials.
3. Mechanistic studies: Further mechanistic studies are needed to understand the role of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in various cellular processes and the potential implications of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile inhibition in disease pathogenesis.
In conclusion, 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile is a potent inhibitor of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile with potential applications in various areas of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in scientific research has the potential to provide valuable insights into the role of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile in various cellular processes and the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile involves the reaction of 4-methylsulfonylpiperazine with 2-bromoethoxybenzonitrile in the presence of a base such as potassium carbonate. The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been extensively studied for its potential applications in various areas of scientific research. Some of the key research areas where this compound has shown promising results include:
1. Neurodegenerative diseases: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been implicated in the pathogenesis of various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been shown to inhibit 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile activity and reduce the pathological features of these diseases in animal models.
2. Cancer: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been shown to play a role in the development and progression of various types of cancer. 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been shown to inhibit 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile activity and induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
3. Diabetes: 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been implicated in the pathogenesis of type 2 diabetes. 2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

properties

IUPAC Name

2-[2-(4-methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-21(18,19)17-8-6-16(7-9-17)10-11-20-14-5-3-2-4-13(14)12-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTODMGIWAWWIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CCOC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile

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